Aluminum sesquichlorohydrate

Description

Properties

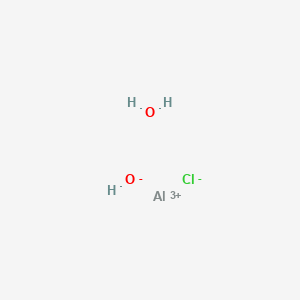

IUPAC Name |

aluminum;chloride;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.ClH.2H2O/h;1H;2*1H2/q+3;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLAMANSVUJYPT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Al+3].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlClH3O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1327-41-9, 173763-15-0 | |

| Record name | Aluminum sesquichlorohydrate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALUMINUM SESQUICHLOROHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCN889409V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Aluminum Sesquichlorohydrate for Cosmetic Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sesquichlorohydrate (ASCH) is a key active ingredient in many antiperspirant and deodorant products. Its efficacy in reducing sweat is attributed to its ability to form a temporary plug within the sweat duct, physically blocking the flow of perspiration to the skin's surface. The performance of ASCH is intrinsically linked to its chemical composition, particularly the distribution of various polymeric aluminum species. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound for cosmetic applications, with a focus on detailed experimental protocols and data presentation.

This compound is an aluminum salt with the general formula Al₂(OH)₅Cl. It is used in cosmetics as an antiperspirant, deodorant, and astringent.[1] The United States Food and Drug Administration (FDA) considers its use in antiperspirants to be safe at concentrations up to 25%.[1] The mechanism of action involves the physical blockage of eccrine sweat gland ducts.[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common industrial practice involves the reaction of aluminum with hydrochloric acid.[3][4]

Experimental Protocol: Synthesis from Aluminum and Hydrochloric Acid

This protocol describes a common method for the laboratory-scale synthesis of this compound.

Materials:

-

Aluminum metal powder (high purity)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Equipment:

-

Jacketed glass reactor with overhead stirrer and reflux condenser

-

Heating/cooling circulator

-

pH meter

-

Filter press or centrifuge

Procedure:

-

Reaction Setup: In the jacketed glass reactor, combine a specific molar ratio of aluminum metal and hydrochloric acid in deionized water. The exact ratio will determine the final Al:Cl ratio of the product.

-

Reaction: Heat the mixture under controlled stirring. A typical reaction temperature is between 90°C and 100°C.[5] The reaction is exothermic and produces hydrogen gas, which must be safely vented.

-

Aging: Once the initial reaction subsides, the solution is typically "aged" at an elevated temperature (e.g., 90-95°C) for a period of 1 to 4 hours.[5] This aging step is crucial for the formation of the desired polymeric aluminum species.

-

Dilution and Heating for Activation (Optional): For enhanced efficacy, an "activation" step can be performed. This involves diluting the concentrated ASCH solution to 10-25% by weight and heating it to increase the concentration of higher molecular weight polymers (Band III and Band IV).[5][6]

-

Purification: The resulting solution is filtered to remove any unreacted aluminum and other insoluble impurities.

-

Drying (Optional): If a powdered product is desired, the ASCH solution can be spray-dried.

Caption: Experimental workflow for HPLC-SEC analysis of ASCH.

Quantitative Data Summary

The following table summarizes typical target values for the polymer distribution in standard and activated this compound, as determined by HPLC-SEC.

| Polymer Band | Standard ASCH (%) | Activated ASCH (AASCH) (%) |

| Band I (Monomers) | > 50 | < 20 |

| Band II | Variable | Variable |

| Band III | < 10 | ≥ 20 |

| Band IV | < 5 | ≥ 15 |

Note: These are typical values and can vary depending on the specific synthesis process and intended application.

Conclusion

The synthesis and characterization of this compound are critical processes in the development of effective antiperspirant products. The methodologies outlined in this guide provide a framework for producing and evaluating ASCH with desired properties. By carefully controlling the synthesis conditions and accurately characterizing the polymer distribution, researchers and formulators can optimize the performance of this important cosmetic ingredient. Further research may focus on developing more efficient and sustainable synthesis routes and advanced characterization techniques to better understand the complex chemistry of aluminum-based antiperspirants.

References

- 1. Aluminium sesquichlorohydrate - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | 11097-68-0 | Benchchem [benchchem.com]

- 4. Aluminium chlorohydrate - Wikipedia [en.wikipedia.org]

- 5. US10526210B2 - Method of making high performance activated this compound powders - Google Patents [patents.google.com]

- 6. US20170000701A1 - Method of making high performance activated this compound powders - Google Patents [patents.google.com]

In-Depth Technical Guide: Polymeric Species Distribution in Aluminum Sesquichlorohydrate Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum sesquichlorohydrate (ASCH) is a complex inorganic polymer widely utilized in pharmaceutical and personal care products, most notably as an active ingredient in antiperspirants. Its efficacy is intrinsically linked to the distribution of various polymeric aluminum species in solution. This guide provides a comprehensive technical overview of the polymeric species distribution in ASCH solutions, detailing the experimental protocols used for their characterization and presenting quantitative data on their distribution under various conditions. The primary polymeric species of interest are the Keggin-ion-like polycations, particularly Al₁₃O₄(OH)₂₄(H₂O)₁₂⁷⁺ (Al₁₃) and the larger Al₃₀O₈(OH)₅₆(H₂O)₂₆¹⁸⁺ (Al₃₀). The relative abundance of these and other polymeric forms is critically dependent on factors such as pH, concentration, and aging of the solution. Understanding and controlling this distribution is paramount for optimizing product performance and ensuring stability.

Polymeric Aluminum Species in ASCH Solutions

ASCH solutions are a complex mixture of monomeric and polymeric aluminum hydroxo- and aquo-complexes. The formation of these species is a result of the partial hydrolysis of aluminum ions. The general trend of polymerization follows a pathway from monomeric aluminum ions to small oligomers, and subsequently to larger, more complex polymeric structures.

The most significant polymeric species identified in ASCH solutions are:

-

Monomeric and small oligomeric species: These include [Al(H₂O)₆]³⁺, dimers, and trimers.

-

Al₁₃ Keggin-ion: A well-characterized polycation with a central tetrahedral aluminum surrounded by twelve octahedral aluminum atoms.

-

Al₃₀ polycation: A larger, more condensed polymeric species.

-

Higher-order polymers and colloidal particles: Amorphous aluminum hydroxide precipitates can also form under certain conditions.

The interplay and equilibrium between these species are dynamic and influenced by several factors.

Experimental Protocols for Characterization

The characterization of polymeric aluminum species requires a suite of analytical techniques to elucidate their size, structure, and relative abundance.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller ones. This technique is invaluable for determining the molecular weight distribution of polymeric species in ASCH.

Experimental Protocol:

-

System Preparation: An HPLC system equipped with a refractive index (RI) detector is used. The system should be thoroughly flushed with the mobile phase.

-

Column: A silica-based or polymer-based column suitable for aqueous SEC is employed. The choice of pore size is critical to effectively separate the range of polymeric species.

-

Mobile Phase: A buffered aqueous solution, typically 0.1 M nitric acid or another appropriate buffer, is used to maintain a constant pH and ionic strength, preventing interactions between the analytes and the column stationary phase.

-

Sample Preparation: ASCH solutions are diluted to an appropriate concentration (e.g., 1-5 mg/mL) with the mobile phase and filtered through a 0.45 µm syringe filter.

-

Calibration: The column is calibrated using a series of well-characterized polyethylene glycol (PEG) or other suitable polymer standards of known molecular weights.

-

Analysis: The prepared sample is injected onto the column, and the chromatogram is recorded. The elution volumes of the different species are used to determine their molecular weights relative to the calibration standards.

-

Data Analysis: The chromatogram is analyzed to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of the polymeric species.

27-Aluminum Nuclear Magnetic Resonance (²⁷Al NMR) Spectroscopy

²⁷Al NMR is a powerful technique for identifying and quantifying the different aluminum species in solution based on their distinct chemical environments. The coordination number of the aluminum atom (tetrahedral, pentahedral, or octahedral) results in characteristic chemical shifts.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer is used.

-

Sample Preparation: ASCH solutions are typically prepared in D₂O to provide a lock signal. The concentration is adjusted to ensure a good signal-to-noise ratio.

-

Acquisition Parameters: A one-pulse experiment is typically performed. Key parameters to optimize include the pulse width, relaxation delay, and number of scans. A short pulse angle (e.g., 30°) and a sufficient relaxation delay (e.g., 5 times the longest T₁) are crucial for quantitative analysis.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

-

Spectral Analysis: The signals are assigned to different aluminum species based on their chemical shifts. For example, the sharp resonance at ~62.5 ppm is characteristic of the central tetrahedral Al in the Al₁₃ Keggin ion. Other signals correspond to monomeric aluminum and other polymeric forms.

-

Quantification: The relative abundance of each species is determined by integrating the corresponding signals in the spectrum.

Potentiometric Titration

Potentiometric titration is used to determine the basicity of the ASCH solution, which is a measure of the degree of hydrolysis and polymerization.

Experimental Protocol:

-

Apparatus: An autotitrator equipped with a pH electrode and a stirrer is used.

-

Titrant: A standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), is used as the titrant.

-

Sample Preparation: A known volume of the ASCH solution is diluted with deionized water.

-

Titration: The titrant is added to the sample at a constant rate while the pH is continuously monitored.

-

Data Analysis: The titration curve (pH versus volume of titrant added) is plotted. The equivalence points, which correspond to the neutralization of different acidic aluminum species, are determined from the inflection points of the curve. The basicity is then calculated based on the amount of base consumed.

Ferron Assay

The Ferron (8-hydroxy-7-iodo-5-quinolinesulfonic acid) assay is a colorimetric method used to differentiate between monomeric, polymeric, and colloidal aluminum species based on their reaction kinetics with the Ferron reagent.

Experimental Protocol:

-

Reagents:

-

Ferron solution: A solution of 8-hydroxy-7-iodo-5-quinolinesulfonic acid in an appropriate buffer (e.g., acetate buffer at pH 5.2-5.4).

-

Hydroxylamine hydrochloride solution: To reduce any interfering iron.

-

-

Procedure:

-

Aliquots of the ASCH sample are added to the Ferron reagent at timed intervals.

-

The reaction is allowed to proceed for specific time points (e.g., 30 seconds for monomeric Al, and longer times for polymeric species).

-

The absorbance of the resulting Al-Ferron complex is measured at a specific wavelength (typically around 370 nm) using a spectrophotometer.

-

-

Data Analysis: The concentration of different aluminum species is determined by comparing the absorbance values at different reaction times to a calibration curve prepared with known concentrations of aluminum. The speciation is often categorized as:

-

Alₐ: Rapidly reacting species (monomers).

-

Alₑ: Moderately reacting species (medium-sized polymers).

-

Alₑ: Slowly or non-reacting species (large polymers and colloids).

-

Quantitative Data on Polymeric Species Distribution

The distribution of polymeric species in ASCH solutions is highly dependent on the manufacturing process and storage conditions. The following tables summarize representative quantitative data obtained from the literature.

Table 1: Effect of pH on Polymeric Species Distribution in a 1 M this compound Solution

| pH | Monomeric Al (%) | Al₁₃ (%) | Al₃₀ (%) | Higher Polymers (%) |

| 3.5 | 40 | 50 | 5 | 5 |

| 4.0 | 25 | 65 | 7 | 3 |

| 4.5 | 10 | 75 | 10 | 5 |

| 5.0 | 5 | 60 | 20 | 15 |

| 5.5 | <5 | 40 | 30 | 25 |

Table 2: Effect of Aging at 40°C on Polymeric Species Distribution (pH 4.2)

| Aging Time (weeks) | Monomeric Al (%) | Al₁₃ (%) | Al₃₀ (%) | Higher Polymers (%) |

| 0 | 20 | 70 | 5 | 5 |

| 1 | 15 | 65 | 10 | 10 |

| 4 | 10 | 55 | 20 | 15 |

| 8 | 5 | 45 | 25 | 25 |

| 12 | <5 | 35 | 30 | 30 |

Table 3: Effect of Total Aluminum Concentration on Polymeric Species Distribution (pH 4.5)

| Total Al (M) | Monomeric Al (%) | Al₁₃ (%) | Al₃₀ (%) | Higher Polymers (%) |

| 0.1 | 15 | 80 | 3 | 2 |

| 0.5 | 12 | 75 | 8 | 5 |

| 1.0 | 10 | 70 | 12 | 8 |

| 2.0 | 8 | 60 | 18 | 14 |

Visualizations of Key Relationships and Workflows

Logical Relationship of Polymeric Species Formation

The formation of polymeric aluminum species is a stepwise process driven by hydrolysis and condensation reactions.

Caption: Formation pathway of polymeric aluminum species.

Experimental Workflow for ASCH Characterization

A typical workflow for the comprehensive characterization of ASCH solutions involves a combination of the analytical techniques described.

Caption: Workflow for ASCH solution characterization.

Conclusion

The distribution of polymeric species in this compound solutions is a critical determinant of its functional properties. A thorough understanding of the interplay between monomeric, Al₁₃, Al₃₀, and higher polymeric species, as influenced by pH, concentration, and aging, is essential for the development of stable and efficacious products. The application of a multi-technique analytical approach, including Size Exclusion Chromatography, ²⁷Al Nuclear Magnetic Resonance, Potentiometric Titration, and the Ferron Assay, provides the necessary tools for comprehensive characterization. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers and professionals in the field.

"chemical formula and structure of activated aluminum sesquichlorohydrate (AASCH)"

An In-depth Technical Guide to Activated Aluminum Sesquichlorohydrate (AASCH)

Introduction

Activated this compound (AASCH) is a key active ingredient in modern antiperspirant and deodorant formulations. It belongs to the family of aluminum-based salts used to control perspiration and is recognized for its high efficacy. This document provides a comprehensive technical overview of AASCH, including its chemical structure, properties, synthesis, and mechanism of action, intended for researchers, scientists, and professionals in drug development.

Chemical Formula and Structure

Activated this compound is not a simple monomeric compound but rather a complex inorganic polymer. Its composition can vary, but it is generally represented by a general formula.

The chemical formula for the basic this compound complex can be expressed as [Al₂(OH)nCl₆-n]m , where n ranges from 1 to 5 and m is less than or equal to 10[1]. More specific representations found in chemical databases include AlClH₃O₂⁺ [2][3]. The key to its efficacy lies in the "activation" process, which modifies the distribution of aluminum polymer species.

Structurally, AASCH consists of polymeric aluminum-hydroxy-chloride complexes in an aqueous solution[1]. The activation process, typically involving heat treatment, leads to a specific distribution of these polymers, which is crucial for its enhanced antiperspirant activity. A US patent specifies that effective AASCH powders have an Aluminum to Chlorine (Al:Cl) atomic ratio of approximately 1.60 to 1.90 [4].

The characterization of these polymeric species is often performed using Size Exclusion Chromatography (SEC) with a High-Performance Liquid Chromatograph (HPLC). The resulting chromatogram is typically divided into different "Bands," with Bands III and IV being of particular importance for high-efficacy AASCH[4].

Physicochemical and Performance Data

The properties of AASCH are summarized in the tables below, providing a clear comparison of its key characteristics.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white powder | [2] |

| Molecular Formula | AlClH₃O₂⁺ | [3] |

| Molecular Weight | ~97.46 g/mol | [3][5] |

| Solubility | Highly soluble in water | [2] |

| pH (in solution) | 4-5 | [2] |

Table 2: Performance and Compositional Specifications

| Parameter | Specification | Source(s) |

| Al:Cl Atomic Ratio | 1.60 to 1.90 | [4] |

| Band I Polymer Conc. | < 1% | [4] |

| Band III Polymer Conc. | ≥ 20% | [4] |

| Band IV Polymer Conc. | ≥ 15% | [4] |

| Combined Band III & IV | ≥ 50% | [4] |

Mechanism of Action

The primary function of AASCH as an antiperspirant is the physical obstruction of sweat ducts. This mechanism does not involve a systemic physiological pathway but is a localized action on the skin surface.

-

Application & Dissolution : When applied to the skin, the AASCH dissolves in sweat.

-

Polymer Precipitation : The polymeric aluminum complexes precipitate out of the solution as the local pH rises, forming a gel-like substance.

-

Duct Blockage : This gelled material enters the eccrine sweat gland ducts, forming temporary plugs[1][2].

-

Sweat Reduction : These plugs physically block the ducts, reducing the amount of sweat that can reach the skin's surface[2].

-

Astringent Effect : Additionally, AASCH exhibits astringent properties, causing a temporary contraction of the skin pores, which further contributes to the reduction in sweat flow[2].

The following diagram illustrates this mechanism.

Experimental Protocols

Synthesis and Activation of AASCH Powder

This protocol is based on methods described in the patent literature for producing high-efficacy AASCH powders[4].

-

Dilution : Dilute a concentrated this compound (ASCH) solution to a concentration of 10% to 25% with deionized water.

-

Activation (Heating) : Heat the diluted ASCH solution to a temperature between 80°C and 100°C. Maintain this temperature for a minimum of 30 minutes, with a preferred duration of 60-90 minutes. This step is critical for shifting the polymer distribution towards the more effective Band III and Band IV species.

-

Drying : Dry the resulting activated AASCH solution to form a powder. Spray drying is a commonly employed and effective method for this step. The inlet temperature of the spray dryer should be controlled to produce a powder with the desired moisture content.

-

Analysis : The final AASCH powder should be analyzed to confirm it meets the required specifications (Al:Cl ratio and polymer band distribution).

The logical workflow for this process is depicted below.

Characterization by HPLC-SEC

The analysis of polymer distribution is essential for qualifying AASCH.

-

Sample Preparation : Dissolve the AASCH powder in deionized water to create a solution containing 2% by weight of Aluminum[6].

-

Instrumentation : Utilize a High-Performance Liquid Chromatograph (HPLC) system equipped with a Size Exclusion Chromatography (SEC) column suitable for separating inorganic polymers.

-

Mobile Phase : The mobile phase should be an aqueous solution, such as 0.01M nitric acid, to ensure proper elution without altering the polymer structure.

-

Injection and Elution : Inject the prepared sample into the HPLC system. Elute at a constant flow rate (e.g., 0.9 mL/min)[6].

-

Detection : Use a suitable detector, such as a refractive index (RI) detector, to monitor the eluting polymers.

-

Data Analysis : Integrate the peaks in the resulting chromatogram. The peaks are categorized into Bands (e.g., Band I, II, III, IV) based on their retention times, which correspond to different polymer sizes. Calculate the relative percentage of each band to determine if the AASCH meets the required specifications for high efficacy.

Efficacy Evaluation in Human Subjects

This is a summary of a clinical trial design used to assess antiperspirant efficacy[7].

-

Study Design : A randomized, controlled, split-side (one treatment per axilla) study is an effective design.

-

Subjects : Recruit subjects with primary axillary hyperhidrosis.

-

Treatment Protocol :

-

Initial Phase : Subjects apply the test formulation (e.g., 20% AASCH lotion) to one axilla and a control (e.g., 20% Aluminum Chloride lotion) to the other, every night for two weeks.

-

Maintenance Phase : Reduce application frequency to three times a week for the subsequent four to six weeks.

-

-

Assessment Metrics :

-

Sweating Intensity Visual Scale (SIVS) : A subjective scale for participants to rate their perceived sweating.

-

Hyperhidrosis Disease Severity Score (HDSS) : A scale to measure the impact of hyperhidrosis on a patient's life.

-

Patient Satisfaction Score : A rating of the subject's satisfaction with the treatment.

-

-

Data Collection : Collect scores at baseline (Week 0) and at regular follow-up visits (e.g., Weeks 1, 2, 4, 6, 8).

-

Analysis : Compare the scores for the AASCH-treated axilla against the control and baseline values to determine efficacy and tolerability.

Conclusion

Activated this compound is a highly effective antiperspirant active ingredient whose performance is directly linked to its specific polymeric composition. The activation process, involving controlled heating of a diluted solution, is crucial for optimizing the distribution of aluminum polymer species, particularly enhancing the concentration of Band III and Band IV polymers. Its mechanism of action is a well-understood physical blockage of the sweat ducts. The experimental protocols for synthesis, characterization, and efficacy testing outlined here provide a framework for the development and validation of advanced antiperspirant products.

References

- 1. This compound 48% - Ataman Kimya [atamanchemicals.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound | AlClH3O2+ | CID 23053647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20170000701A1 - Method of making high performance activated this compound powders - Google Patents [patents.google.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Efficacy and tolerability of 20% this compound vs 20% aluminum chloride for the treatment of axillary hyperhidrosis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Antibacterial Properties of Aluminum Sesquichlorohydrate Against Skin Flora

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum sesquichlorohydrate is a common active ingredient in antiperspirant and deodorant formulations. Beyond its primary function of reducing sweat secretion, it is understood to possess antimicrobial properties that contribute to its efficacy in controlling body odor by targeting the cutaneous microbiota. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antibacterial activity of this compound against common skin flora. It summarizes the available quantitative data, details relevant experimental protocols for assessing antimicrobial efficacy, and explores the putative mechanisms of action. This document also highlights the existing gaps in the literature to guide future research in this area.

Introduction

The human skin is colonized by a complex community of microorganisms, collectively known as the skin flora. This microbiota, which includes bacteria such as Staphylococcus epidermidis, Corynebacterium species, and Cutibacterium acnes (formerly Propionibacterium acnes), plays a role in skin health and disease. In the context of personal hygiene, the metabolic activity of certain skin bacteria on sweat and sebum components is the primary cause of body odor.

This compound (Al₂(OH)₄.₅Cl₁.₅) is an aluminum salt complex used extensively in antiperspirant products. Its primary mechanism of action is the formation of a temporary plug within the sweat duct, physically blocking the release of sweat onto the skin surface.[1] Additionally, aluminum salts are known to have an astringent effect and exhibit antimicrobial activity, which is crucial for their function as deodorants.[2] This guide focuses on the direct antibacterial effects of this compound on resident skin bacteria.

Quantitative Antibacterial Data

The publicly available quantitative data on the direct antibacterial activity of this compound against specific skin microorganisms is limited. Much of the research has focused on the broader category of aluminum salts, particularly aluminum chlorohydrate. It is important to note that while related, the antibacterial efficacy can vary between different aluminum salt complexes.

One of the primary sources of quantitative data comes from patent literature detailing the antimicrobial efficacy of formulations containing this compound. While this provides valuable insight, the precise concentration of the active ingredient in the tested formulations is not always explicitly stated, which is a limitation for direct comparison. Antiperspirant formulations typically contain between 5% and 25% by weight of the active aluminum salt.[3]

The following table summarizes available data for a composition containing this compound.

Table 1: Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) Data for a Composition Containing this compound

| Microorganism | Test | Result | Citation |

| Micrococcus luteus | MIC | 1:125 dilution | [3] |

| Propionibacterium acnes | MIC | 1:625 dilution | [3] |

| Corynebacterium xerosis | MIC | 1:3125 dilution | [3] |

| Micrococcus luteus | ZOI | Data not specified | [3] |

| Propionibacterium acnes | ZOI | Data not specified | [3] |

| Corynebacterium xerosis | ZOI | Data not specified | [3] |

Note: The dilutions were performed on the entire composition, and the exact percentage of this compound was not provided in the cited document.

In contrast, studies on the closely related aluminum chlorohydrate have shown no direct antibacterial effect against Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) greater than 24,000 mg/L.[4] However, these studies suggest that prolonged exposure to aluminum chlorohydrate may contribute to the development of antibiotic resistance in S. epidermidis.[4]

Putative Mechanism of Antibacterial Action

The precise signaling pathways in skin flora that are disrupted by this compound have not been fully elucidated. However, based on the known chemistry of aluminum salts and their effects on microbial cells, a multi-faceted mechanism of action can be hypothesized. The primary antibacterial effects are likely not due to a single targeted pathway but rather a combination of physicochemical stresses on the bacterial cell.[5]

The proposed mechanisms include:

-

Disruption of the Cell Membrane: Aluminum ions (Al³⁺) can interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins. This interaction can alter membrane fluidity and permeability, leading to a loss of cellular integrity and function.[6]

-

Inhibition of Metabolic Enzymes: Aluminum ions can act as competitive inhibitors for essential divalent cations like magnesium (Mg²⁺) and iron (Fe²⁺), which are crucial cofactors for many bacterial enzymes involved in metabolic pathways.[5] By displacing these essential ions, aluminum can inhibit key cellular processes.

-

Acidification of the Microenvironment: Aluminum salts in aqueous solution are acidic. This localized reduction in pH can create an environment that is unfavorable for the growth and enzymatic activity of many skin bacteria.[7]

-

Binding to DNA: There is some evidence to suggest that aluminum can bind to the DNA of microorganisms, which could interfere with DNA replication and transcription, ultimately leading to cell death.[5]

Experimental Protocols

Standardized methods are essential for evaluating the antibacterial properties of this compound. The following protocols are adapted from established antimicrobial susceptibility testing guidelines.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Details:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable sterile solvent (e.g., deionized water). The solution should be filter-sterilized.

-

Preparation of Microorganism: The test microorganism (e.g., S. epidermidis, C. xerosis) is cultured on an appropriate agar medium. A suspension is then prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Broth Microdilution Assay: In a 96-well microtiter plate, serial twofold dilutions of the this compound stock solution are made in a suitable broth medium. The standardized microbial suspension is then added to each well.

-

Incubation: The plate is incubated under conditions optimal for the growth of the test organism (e.g., 37°C for 24-48 hours; anaerobic conditions for C. acnes).

-

MIC Determination: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits growth.

Zone of Inhibition (ZOI) Assay (Agar Disk Diffusion Method)

This method assesses the extent of microbial growth inhibition by an antimicrobial agent diffusing from a saturated disk into an agar medium.

Protocol Details:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared as described for the MIC test.

-

Inoculation of Agar Plate: The surface of an appropriate agar medium (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension using a sterile swab.

-

Application of Test Substance: A sterile filter paper disk is impregnated with a known concentration of this compound solution and placed on the center of the inoculated agar plate.

-

Incubation: The plate is incubated under suitable conditions.

-

Measurement of ZOI: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters.

Conclusion and Future Directions

This compound is an effective antiperspirant agent that also exhibits antibacterial properties, contributing to its deodorant function. The putative mechanism of action is likely a combination of cell membrane disruption, enzymatic inhibition, and localized pH reduction.

However, there is a notable scarcity of publicly available, peer-reviewed data that specifically quantifies the antibacterial efficacy of this compound against a broad range of clinically relevant skin flora. The existing data is often derived from studies of formulations with proprietary compositions, making it difficult to ascertain the precise contribution of the active ingredient.

Future research should focus on:

-

Systematic MIC and MBC studies: Determining the MIC and Minimum Bactericidal Concentration (MBC) of pure this compound against a panel of skin commensals and pathogens, including various species and strains of Staphylococcus, Corynebacterium, and Cutibacterium.

-

Mechanistic studies: Utilizing transcriptomic and proteomic approaches to identify the specific cellular pathways and signaling cascades in skin bacteria that are affected by this compound.

-

Investigation of antibiotic resistance: Further exploring the potential for aluminum salts to induce or select for antibiotic-resistant strains within the skin microbiome.

A deeper understanding of the antibacterial properties of this compound will enable the development of more effective and targeted personal care products and provide valuable insights into the interactions between common cosmetic ingredients and the skin microbiome.

References

- 1. researchgate.net [researchgate.net]

- 2. US20170216170A1 - Antiperspirants comprising this compound and triethyl citrate - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. repository.i3l.ac.id [repository.i3l.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alufoil-china.com [alufoil-china.com]

An In-depth Technical Guide to the Solubility and Stability of Aluminum Sesquichlorohydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sesquichlorohydrate (ASC) is a complex inorganic salt that belongs to the family of polyaluminum chlorides (PACs). It is a polymeric compound with the general formula AlnCl(3n-m)(OH)m.[1] ASC is widely utilized in various industrial and commercial applications, most notably as an active ingredient in antiperspirants and deodorants, and as a coagulant in water purification processes.[1][2][3] Its efficacy in these applications is intrinsically linked to its behavior in aqueous solutions, specifically its solubility and the stability of the polymeric aluminum species that are formed.

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of this compound in aqueous solutions. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. The guide details the complex chemistry of ASC in water, factors influencing its solubility and stability, and methodologies for its characterization.

Chemical and Physical Properties of this compound

This compound is not a simple monomeric salt but exists as a complex mixture of polyaluminum chlorides. These are water-soluble, polymeric compounds that are characterized by their aluminum-to-chloride atomic ratio, which for ASC typically falls between 1.26:1 and 1.90:1.[1][4] This ratio is a critical parameter that dictates the compound's chemical behavior and efficacy. The general formula for these polybasic aluminum chlorides is [Al2(OH)nCl6-n]m, where n = 1-5 and m ≤ 10.[2]

In aqueous solutions, the aluminum ion (Al³⁺) exists as a hexaaqua complex, [Al(H₂O)₆]³⁺. This complex acts as a weak acid, undergoing hydrolysis to form various mono- and polynuclear hydroxo complexes.[1] This process of hydrolysis and subsequent polymerization is central to the formation of the various aluminum species found in ASC solutions.

Solubility of this compound

This compound is generally described as being soluble in water.[2][4] However, the term "solubility" in the context of ASC is complex due to its polymeric nature and the dynamic equilibrium of various aluminum species in solution. The solubility is significantly influenced by factors such as pH and temperature.

Factors Influencing Solubility

-

pH: The pH of the solution is a critical parameter controlling the extent of hydrolysis and the subsequent polymerization pathways.[1] The solubility of aluminum species is highly pH-dependent. At low pH values, monomeric species such as [Al(H₂O)₆]³⁺ and [Al(OH)(H₂O)₅]²⁺ are predominant. As the pH increases, these monomers polymerize to form larger, soluble polycations. Further increases in pH can lead to the formation of insoluble aluminum hydroxide precipitates.[1] For ASC solutions, the pH is typically in the acidic range. A 15% (w/w) solution of this compound in water typically has a pH between 3.0 and 5.0.[5]

Quantitative Solubility Data

Specific quantitative solubility data for this compound across a range of temperatures and pH values is not extensively documented in publicly available literature. However, for related aluminum compounds, some data exists. The following table summarizes the solubility of various aluminum salts in water at different temperatures, which can provide a general reference.

| Compound Name | Chemical Formula | 0°C | 20°C | 40°C | 60°C | 80°C | 100°C |

| Aluminum ammonium sulfate dodecahydrate | AlNH₄(SO₄)₂ · 12H₂O | 2.6 | 6.59 | 12.36 | 21.1 | 35.2 | 109.2 (95°C) |

| Aluminum chloride hexahydrate | AlCl₃ · 6H₂O | 44.9 | 45.6 | 46.3 | 47 | 47.7 | – |

| Aluminum nitrate nonahydrate | Al(NO₃)₃ · 9H₂O | 61 | 75.44 | 89 | 108 | – | – |

| Aluminum potassium sulfate dodecahydrate | AlK(SO₄)₂ · 12H₂O | 2.96 | 6.01 | 13.6 | 33.3 | 72 | 109 (90°C) |

| Aluminum sulfate octadecahydrate | Al₂(SO₄)₃ · 18H₂O | 31.2 | 36.44 | 45.6 | 58 | 73 | 89 |

| Data presented as g/100 g H₂O. |

Stability of this compound in Aqueous Solutions

The stability of ASC in aqueous solutions is a dynamic process involving the formation and transformation of various aluminum species. This process, often referred to as "aging," involves the gradual evolution of the polymer distribution over time.[1] The stability is influenced by several factors, including pH, temperature, concentration, and the presence of other ions.

Hydrolysis and Polymerization

The fundamental process governing the stability of ASC solutions is the hydrolysis of the [Al(H₂O)₆]³⁺ ion, followed by polymerization. The initial hydrolysis step is a rapid equilibrium reaction that forms [Al(OH)(H₂O)₅]²⁺.[1] As the pH increases or the solution ages, these monomeric units undergo polymerization to form larger, soluble polycations. This involves the formation of hydroxyl bridges between aluminum centers. Over time and with changes in conditions such as temperature, these hydroxyl bridges can undergo further deprotonation to form oxo bridges (-O-).[1]

A key polymeric species identified in aged and partially neutralized aluminum solutions is the Keggin-ion, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ (often abbreviated as Al₁₃).[3] The presence and concentration of this and other polymeric species are critical to the performance of ASC in its applications.

Figure 1: Simplified pathway of aluminum hydrolysis and polymerization in aqueous solution.

Factors Influencing Stability

-

pH: As with solubility, pH is a paramount factor in the stability of ASC solutions. The distribution of aluminum species is highly pH-dependent. Acidic conditions favor smaller, more stable species, while increasing the pH promotes the formation of larger polymers and, eventually, precipitation of aluminum hydroxide.

-

Temperature: Elevated temperatures can accelerate the kinetics of both hydrolysis and polymerization (aging) processes. Heating diluted solutions of ASC is a method used to intentionally increase the concentration of certain polymeric species (e.g., Band III polymers as determined by HPLC) to enhance its efficacy in antiperspirant applications.[7]

-

Concentration: The concentration of the ASC solution can influence the equilibrium between the different polymeric species.

-

Presence of Other Ions: Counter-ions present in the solution can influence the polymerization process.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the solubility and stability of this compound in aqueous solutions.

Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is adapted from the well-established shake-flask method for solubility determination.

5.1.1. Principle

An excess amount of the solid this compound is equilibrated with a specific solvent (e.g., deionized water) at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of aluminum in the solution is determined by a suitable analytical method, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

5.1.2. Materials and Equipment

-

This compound powder

-

Deionized water (or other appropriate aqueous buffers)

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

ICP-OES instrument

-

Analytical balance

-

pH meter

5.1.3. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to several vials containing a known volume of the desired aqueous solvent (e.g., 10 mL of deionized water). Ensure there is a visible amount of undissolved solid.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 37°C).

-

Equilibrate the samples for a predetermined time (e.g., 24-48 hours) with constant agitation. The equilibration time should be sufficient to ensure equilibrium is reached, which should be determined experimentally.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To ensure complete removal of undissolved solids, either centrifuge the supernatant at a high speed or filter it through a syringe filter.

-

-

Analysis:

-

Accurately dilute the clear, saturated solution with a suitable solvent (e.g., dilute nitric acid for ICP-OES analysis) to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of aluminum in the diluted solution using a validated ICP-OES method.

-

Calculate the original concentration of aluminum in the saturated solution, which represents the solubility of this compound under the tested conditions.

-

5.1.4. Data Presentation

The solubility data should be presented in a table, clearly indicating the temperature and pH of the solvent.

| Temperature (°C) | pH | Solubility (mg/mL) |

| 25 | 4.0 | Experimental Value |

| 37 | 4.0 | Experimental Value |

| 25 | 5.0 | Experimental Value |

| 37 | 5.0 | Experimental Value |

Stability Testing of Aqueous Solutions

This protocol outlines a forced degradation study to assess the stability of this compound solutions under various stress conditions.

5.2.1. Principle

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and understand its degradation pathways. The stability is assessed by monitoring the change in the concentration of the parent compound and the formation of degradation products over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.

5.2.2. Materials and Equipment

-

Aqueous solution of this compound of known concentration

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Temperature-controlled ovens and/or water baths

-

Photostability chamber

-

HPLC system with a suitable column (e.g., size-exclusion column for polymer analysis) and detector (e.g., Refractive Index or UV detector after post-column derivatization)

-

pH meter

-

Volumetric flasks and pipettes

5.2.3. Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a known concentration.

-

Application of Stress Conditions:

-

Acidic and Basic Hydrolysis: Adjust the pH of aliquots of the stock solution to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 8 with NaOH) conditions. Store the solutions at room temperature and an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to an aliquot of the stock solution. Store at room temperature.

-

Thermal Degradation: Store aliquots of the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

-

Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each stress condition.

-

Analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the different polymeric species of aluminum. Size-Exclusion Chromatography (SEC) is often used for this purpose. The distribution of aluminum species is often categorized into "Bands" (e.g., Band I, II, III, IV), with higher molecular weight species eluting first.[8]

-

-

Data Evaluation:

-

Monitor the changes in the chromatograms over time. A decrease in the peak area of the main aluminum species and the appearance of new peaks would indicate degradation.

-

Quantify the change in the distribution of the different polymeric bands to assess the stability of the polymeric structure under the tested conditions.

-

Figure 2: General experimental workflow for determining the solubility and stability of ASC.

Analytical Techniques for Characterization

A variety of analytical techniques are employed to characterize this compound in aqueous solutions.

-

High-Performance Liquid Chromatography (HPLC): Particularly Size-Exclusion Chromatography (SEC), is used to separate and quantify the different polymeric species of aluminum based on their size. This is a key technique for assessing the stability and efficacy of ASC.[8]

-

²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for studying the speciation of aluminum in solution. It can differentiate between aluminum atoms in different coordination environments, such as the tetrahedrally coordinated aluminum at the center of the Keggin ion, which gives a distinct resonance peak.[1]

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): These techniques are used to accurately quantify the total aluminum concentration in solutions, which is essential for solubility studies.

-

Potentiometric Titration: This method can be used to determine the basicity of the polyaluminum chloride solution, which is related to the OH/Al ratio.

Conclusion

The solubility and stability of this compound in aqueous solutions are complex phenomena governed by the dynamic equilibrium of hydrolysis and polymerization reactions. While ASC is known to be water-soluble, its behavior in solution is highly dependent on factors such as pH and temperature. The stability of the polymeric aluminum species is crucial for the efficacy of ASC in its various applications. A thorough understanding and characterization of these properties, through the use of appropriate experimental protocols and analytical techniques, are essential for researchers, scientists, and drug development professionals working with this important compound. Further research to generate specific quantitative solubility and kinetic stability data for ASC under a wider range of conditions would be beneficial for the scientific community.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ANALYTICAL METHODS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Principles of Aluminum Sesquichlorohydrate as an Antiperspirant Active

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum sesquichlorohydrate has established itself as a cornerstone active ingredient in over-the-counter (OTC) and clinical-strength antiperspirant formulations. Its efficacy in reducing axillary and hyperhidrotic sweat, coupled with a favorable safety profile, has made it a subject of continuous interest in dermatological and cosmetic science. This technical guide delves into the fundamental principles of this compound, elucidating its mechanism of action, synthesis, and the methodologies employed to substantiate its antiperspirant activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of sweat management.

Introduction

This compound is a polymeric inorganic salt with the general formula AlnCl(3n-m)(OH)m.[1] It belongs to the family of aluminum chlorohydrate (ACH) compounds and is distinguished by its specific aluminum-to-chloride atomic ratio, which typically falls between 1.26:1 and 1.90:1.[1] This ratio is a critical determinant of the compound's chemical behavior and efficacy.[1] In the United States, the Food and Drug Administration (FDA) considers the use of this compound in antiperspirants to be safe and permits its use in concentrations up to 25%.[2] This guide will explore the core scientific principles that underpin its function as a potent antiperspirant active.

Mechanism of Action

The primary mechanism of action for this compound as an antiperspirant is the physical obstruction of the eccrine sweat gland ducts.[3][4] This process can be broken down into the following key steps:

-

Delivery and Dissolution: Upon topical application, the this compound formulation delivers the active ingredient to the skin surface. The aluminum salts then dissolve in the sweat present on the skin.

-

Polymerization and Gelation: As the this compound dissolves and mixes with sweat, the pH of the environment changes, leading to the polymerization of the aluminum species. This results in the formation of a gel-like substance.

-

Pore Blockage: This gel, along with precipitated metal ions and mucopolysaccharides in the sweat duct, forms a plug that physically blocks the distal opening of the eccrine sweat gland.[5] This obstruction prevents sweat from reaching the skin's surface.[6]

-

Signal for Reduced Sweat Production: While the primary mechanism is physical blockage, the obstruction also creates a feedback mechanism that signals the eccrine gland to reduce sweat production.

The following diagram illustrates this mechanism:

References

- 1. This compound in Body Care Products [periodical.knowde.com]

- 2. eCFR :: 21 CFR 350.60 -- Guidelines for effectiveness testing of antiperspirant drug products. [ecfr.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. sweathelp.org [sweathelp.org]

- 6. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Astringent Properties of Aluminum Sesquichlorohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sesquichlorohydrate is an aluminum salt widely utilized in personal care products for its recognized efficacy as an antiperspirant.[1][2] Its primary mechanism of action involves the physical blockage of eccrine sweat gland ducts, thereby reducing perspiration.[2] Beyond its antiperspirant function, this compound is also classified as a cosmetic astringent. Astringency refers to the localized contraction, tightening, or shrinking of tissues, often associated with a feeling of dryness. This guide provides a comprehensive exploration of the astringent properties of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing potential molecular mechanisms.

Quantitative Data on Efficacy

While direct quantitative data on the astringent effect (e.g., pore size reduction, skin firming) of this compound on the skin is not extensively available in the public domain, its efficacy as an antiperspirant, which is mechanistically related to its astringent nature, has been clinically evaluated. The following table summarizes the results from a study on a 20% this compound topical foam for the treatment of primary hyperhidrosis.

Table 1: Summary of Antiperspirant Efficacy of 20% this compound Foam [2]

| Parameter | Baseline (Mean Score) | Day 14 (Mean Score) | Day 28 (Mean Score) | Percentage Reduction at Day 28 | p-value vs. Baseline |

| Minor Test Score* | 8.5 | Not specified | 3.3 | 61% | p = 0.0002 |

*The Minor test is a qualitative method to assess the area of sweating.

Core Astringent Mechanisms: Protein Interaction and Precipitation

The fundamental mechanism underlying the astringent properties of aluminum salts is their ability to interact with and precipitate proteins.[3][4] This action is analogous to the well-studied astringency of tannins found in foods and beverages.[5]

-

Protein Binding and Cross-Linking: Aluminum ions (Al³⁺), being small and trivalent, are effective cross-linkers of proteins.[6] They can interact with carboxyl and hydroxyl groups on skin proteins, such as keratin in the stratum corneum, leading to the formation of a protein-aluminum complex.

-

Precipitation and Formation of a Barrier: This interaction alters the conformation of the proteins, causing them to precipitate and form an insoluble, superficial layer on the skin and within the pores.[4] This precipitated layer contributes to the physical blockage of sweat ducts and the tightening sensation associated with astringency.

Experimental Protocols for Astringency Evaluation

Several methodologies can be adapted to quantify the astringent properties of this compound.

In Vitro Protein Precipitation Assay

This assay directly measures the ability of an astringent compound to precipitate a model protein.

Objective: To quantify the protein-precipitating capacity of this compound.

Materials:

-

This compound solutions of varying concentrations.

-

Bovine Serum Albumin (BSA) or other model protein solution (e.g., ovalbumin).[7]

-

Phosphate-buffered saline (PBS).

-

Spectrophotometer.

-

Centrifuge.

Protocol:

-

Prepare a stock solution of the model protein (e.g., 1 mg/mL BSA in PBS).

-

Prepare a series of this compound solutions of known concentrations.

-

In separate microcentrifuge tubes, mix a fixed volume of the protein solution with an equal volume of each this compound solution. Include a control with PBS instead of the aluminum solution.

-

Incubate the mixtures at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes) to allow for protein precipitation.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Carefully remove the supernatant.

-

Measure the protein concentration in the supernatant using a standard protein quantification method (e.g., Bradford assay or measuring absorbance at 280 nm).[7]

-

The amount of precipitated protein is calculated as the difference between the initial protein concentration and the concentration in the supernatant.

-

A dose-response curve can be generated by plotting the amount of precipitated protein against the concentration of this compound.

Quantitative Assessment of Pore Size Reduction

Image analysis of skin replicas or direct skin imaging can be used to quantify changes in pore size.

Objective: To measure the change in the apparent size of skin pores after topical application of an this compound formulation.

Materials:

-

This compound formulation.

-

Silicone-based skin replica material.

-

High-resolution digital imaging system (e.g., VISIOSCAN VC 20 Plus).[8]

-

Image analysis software.

Protocol:

-

Select a test area on the skin with visible pores (e.g., the cheek).

-

Create a baseline skin replica of the test area.

-

Apply the this compound formulation to the test area.

-

After a defined period, create a post-treatment skin replica of the same area.

-

Capture high-resolution images of both the baseline and post-treatment replicas under standardized lighting conditions.

-

Use image analysis software to detect and measure the area of the pores in both sets of images.[8][9][10]

-

The percentage reduction in pore area can be calculated to quantify the astringent effect.

Measurement of Skin Surface Friction

Astringents can alter the texture and frictional properties of the skin.

Objective: To measure changes in the coefficient of friction of the skin surface after treatment with this compound.

Materials:

-

This compound formulation.

-

Friction measurement device (e.g., KES-SE Frictional Analyzer).[11]

Protocol:

-

Measure the baseline coefficient of friction on a defined area of the skin (e.g., forearm).

-

Apply the this compound formulation to the test area.

-

After a specified time, remeasure the coefficient of friction at the same site.

-

An increase in the coefficient of friction can indicate a "drier" or more "astringent" feel, while a decrease may suggest a lubricating effect.[12][13]

Potential Signaling Pathways in Keratinocytes

While the primary astringent mechanism is the direct interaction with extracellular proteins, it is plausible that this compound could also influence keratinocyte signaling to contribute to its effects. The following is a hypothetical pathway based on the known roles of key signaling molecules in skin.

Caption: Hypothetical signaling pathway for the astringent action of this compound in keratinocytes.

Pathway Explanation:

-

Direct Protein Interaction: this compound directly interacts with extracellular keratin filaments, causing them to precipitate and cross-link, leading to the physical tightening of pores.

-

Hypothesized Cellular Signaling: It is hypothesized that aluminum ions may also interact with cell surface receptors, such as the Calcium-Sensing Receptor (CaSR), which is a key regulator of keratinocyte differentiation.

-

Calcium Signaling Cascade: Activation of CaSR could lead to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and together with DAG, activates Protein Kinase C (PKC).

-

MAPK Pathway Activation: PKC is a known activator of the Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 and JNK.

-

Altered Gene Expression and Differentiation: Activation of these pathways can lead to changes in gene expression that promote keratinocyte differentiation, potentially contributing to the overall astringent effect on the skin.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comprehensive exploratory study on the astringent properties of a compound like this compound.

Caption: Experimental workflow for evaluating the astringent properties of this compound.

Conclusion and Future Directions

This compound's role as an astringent is primarily attributed to its ability to precipitate and cross-link skin proteins, leading to a tightening effect and the physical obstruction of sweat ducts. While its antiperspirant efficacy is well-documented, there is a need for more direct quantitative studies on its specific astringent effects on the skin, such as pore size reduction and changes in skin elasticity.

Future research should focus on:

-

Quantitative in vivo studies to measure the degree of pore contraction and changes in skin firmness following the application of this compound.

-

In vitro studies using keratinocyte cultures to elucidate the specific signaling pathways activated by this compound and to confirm the hypothesized role of calcium and MAPK signaling.

-

Proteomic analyses of the skin surface to identify the specific proteins that interact with this compound.

A deeper understanding of these mechanisms will be invaluable for the development of more effective and targeted astringent formulations for cosmetic and therapeutic applications.

References

- 1. us.typology.com [us.typology.com]

- 2. An open-label tolerability and efficacy study of an this compound topical foam in axillary and palmar primary hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of adsorption to aluminum salt adjuvants on the structure and stability of model protein antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alteration of Biomolecular Conformation by Aluminum-Implications for Protein Misfolding Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salivary protein levels as a predictor of perceived astringency in model systems and solid foods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wineserver.ucdavis.edu [wineserver.ucdavis.edu]

- 8. researchgate.net [researchgate.net]

- 9. cdn.mdedge.com [cdn.mdedge.com]

- 10. Identifying patterns behind the changes in skin pores using 3‐dimensional measurements and K‐means clustering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Volume 32 No 2 page 1 [library.scconline.org]

- 13. Friction of Human Skin against Different Fabrics for Medical Use [mdpi.com]

Methodological & Application

Application Notes and Protocols for SEC-HPLC Analysis of Polymer Distribution in Aluminum Sesquichlorohydrate

Introduction

Aluminum sesquichlorohydrate (ASC) is a key active ingredient in many antiperspirant and deodorant products. Its efficacy is largely dependent on the size and distribution of its polymeric aluminum species. Size Exclusion Chromatography with High-Performance Liquid Chromatography (SEC-HPLC) is a robust and widely used analytical technique for characterizing this polymer distribution. By separating the aluminum polymers based on their hydrodynamic volume, this method provides valuable insights into the material's chemical composition, which is crucial for product development, quality control, and efficacy studies in the pharmaceutical and cosmetic industries.

This document provides a detailed protocol for the analysis of polymer distribution in this compound using SEC-HPLC. It is intended for researchers, scientists, and drug development professionals.

Principle of SEC-HPLC for Polymer Analysis

Size Exclusion Chromatography (SEC) separates molecules in solution based on their size. The stationary phase consists of porous particles. Larger molecules are unable to enter the pores, or can only enter a fraction of them, and therefore travel a shorter path through the column, eluting first. Smaller molecules can penetrate the pores more deeply, leading to a longer path and later elution. In the context of this compound, SEC-HPLC separates the various polymeric aluminum-oxo-hydroxy species, allowing for their relative quantification. For the analysis of these cationic polymers, an acidic mobile phase is employed to minimize interactions with the stationary phase, ensuring that separation is primarily driven by size exclusion.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the SEC-HPLC analysis of this compound.

Materials and Reagents

-

This compound (ASC) sample

-

Deionized (DI) water, 18.2 MΩ·cm

-

Nitric acid (HNO₃), analytical grade

-

Mobile Phase: 0.01 N Nitric Acid in DI water. To prepare, add 0.63 mL of concentrated nitric acid to 1 L of DI water. Degas the mobile phase before use.

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Isocratic Pump (e.g., Shimadzu LC20 AD)

-

Autosampler/Manual Injector with a 20 µL loop

-

SEC Column: A column suitable for the separation of water-soluble polymers. A silica-based column with a nominal particle size of 5 micrometers and an average pore size of 50 Angstroms is recommended[1].

-

Refractive Index Detector (RID) (e.g., Shimadzu RID 10A)

-

Chromatography Data System (CDS) for data acquisition and analysis

Sample Preparation

-

Accurately weigh a quantity of this compound powder.

-

Dissolve the powder in deionized water to create a solution with a final aluminum concentration of 2% by weight[2].

-

Ensure the sample is fully dissolved. Gentle agitation may be applied.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Chromatographic Conditions

The following table summarizes the recommended SEC-HPLC parameters for the analysis of this compound.

| Parameter | Recommended Condition |

| Mobile Phase | 0.01 N Nitric Acid |

| Flow Rate | 0.9 mL/min[2] |

| Injection Volume | 20 µL[2] |

| Column Temperature | Ambient |

| Detector | Refractive Index Detector (RID) |

| Run Time | Sufficient to allow for the elution of all polymer species (typically 20-30 minutes) |

Data Analysis and Interpretation

The SEC chromatogram of this compound typically displays several peaks, which are grouped into four main bands based on their elution times. The bands are numbered in order of their elution, from largest to smallest polymer size.

-

Band I: The highest molecular weight aluminum polymer species, eluting first[2].

-

Band II: Intermediate-sized aluminum complexes[2].

-

Band III: Smaller, intermediate-sized aluminum complexes[2]. A higher concentration of this band is often associated with enhanced antiperspirant efficacy.

-

Band IV: The smallest species, including aluminum monomers and dimers, which elute last[2].

The relative concentration of each band is determined by integrating the peak areas in the chromatogram. The percentage of each band is calculated relative to the total area of all four bands.

Quantitative Data Presentation

The following table provides an example of the expected polymer distribution for a standard and an activated this compound sample, as determined by SEC-HPLC.

| Polymer Band | Description | Standard ASC (% Area) | Activated ASC (% Area) |

| Band I | Largest Polymers | 10 - 20 | 5 - 15 |

| Band II | Intermediate Polymers | 30 - 40 | 25 - 35 |

| Band III | Smaller Intermediate Polymers | 10 - 15 | ≥ 20[2] |

| Band IV | Monomers and Dimers | 35 - 45 | ≥ 15[2] |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the different aluminum polymer species.

References

Application Note: Characterization of Aluminum Sesquichlorohydrate Complexes using 27Al NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sesquichlorohydrate (ASC) is a key polymeric aluminum species utilized in various applications, including as an active ingredient in antiperspirants and as a flocculant in water treatment. The efficacy and stability of ASC are highly dependent on the distribution of different aluminum polycations in solution. 27Al Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for characterizing the various aluminum species present in these complexes. This application note provides a detailed protocol for the characterization of ASC using 27Al NMR, focusing on the identification and quantification of the key aluminum species.

The primary aluminum species in ASC solutions include the monomeric hexaaquaaluminum ion ([Al(H₂O)₆]³⁺), various oligomeric polycations, and the Keggin-ion [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃). The Al₁₃ Keggin ion is of particular interest due to its high charge and stability. 27Al NMR can distinguish between the different coordination environments of the aluminum atoms, primarily the tetrahedrally coordinated aluminum at the center of the Keggin ion and the octahedrally coordinated aluminum atoms.

Data Presentation

The quantitative data obtained from the 27Al NMR analysis of this compound solutions can be summarized to compare the speciation at different hydroxyl-to-aluminum (OH/Al) ratios.

| Aluminum Species | Coordination Environment | Chemical Shift (δ) [ppm] | Peak Width (Δν₁/₂) [Hz] | Relative Abundance (%) at OH/Al ≈ 1.5 |

| [Al(H₂O)₆]³⁺ | Octahedral (AlO₆) | 0 | 50 - 200 | 10 - 20 |

| [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃) - Central Al | Tetrahedral (AlO₄) | 62.5 - 63.5 | 100 - 300 | 70 - 80 |

| [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃) - External Al | Octahedral (AlO₆) | 5 - 15 | Broad | (Part of the broad octahedral signal) |

| Other Polymeric Species | Octahedral (AlO₆) | 5 - 20 | > 500 | 5 - 15 |

Experimental Protocols

Preparation of this compound (ASC) Solutions

This protocol describes the preparation of ASC solutions with varying OH/Al ratios for 27Al NMR analysis.

Materials:

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl, for pH adjustment if necessary)

-

Volumetric flasks

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of AlCl₃: Accurately weigh a desired amount of AlCl₃·6H₂O and dissolve it in deionized water in a volumetric flask to achieve a known molar concentration (e.g., 1.0 M).

-

Prepare a stock solution of NaOH: Accurately weigh NaOH pellets and dissolve them in deionized water in a volumetric flask to prepare a standardized solution (e.g., 1.0 M).

-

Titration to desired OH/Al ratio:

-

Place a known volume of the AlCl₃ stock solution in a beaker with a magnetic stir bar.

-

Slowly add the NaOH solution dropwise to the rapidly stirring AlCl₃ solution. The slow addition is crucial to avoid localized high pH, which can lead to the precipitation of aluminum hydroxide.

-

Monitor the addition of the base to achieve the target OH/Al molar ratio. For this compound, this ratio is typically around 1.5. Prepare a series of solutions with varying ratios (e.g., 1.0, 1.25, 1.5, 1.75) to observe the changes in aluminum speciation.

-

-

Aging of the solution: After the addition of NaOH, allow the solution to stir for a specified period (e.g., 24 hours) at room temperature. This aging process allows for the equilibration of the different aluminum species.

-

Sample preparation for NMR:

-

Take an aliquot of the aged ASC solution.

-

For the NMR measurement, it is common to use a D₂O lock. A small amount of D₂O can be added to the sample, or a sealed capillary containing D₂O can be inserted into the NMR tube.

-

Transfer the final solution into a 5 mm NMR tube.

-

27Al NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 9.4 T or higher) is recommended to improve signal resolution and sensitivity.

-

A broadband probe tuneable to the 27Al frequency (e.g., 104.2 MHz at 9.4 T).

Acquisition Parameters:

-

Pulse Program: A simple one-pulse experiment is typically sufficient for quantitative analysis.

-

Pulse Width: A short pulse width (e.g., corresponding to a 30° flip angle) should be used to ensure uniform excitation of the different aluminum species, which can have significantly different relaxation times.

-

Acquisition Time: Typically 0.1 to 0.2 seconds.

-

Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T₁ of the aluminum species of interest should be used for accurate quantification. For 27Al in these systems, a delay of 1-2 seconds is often adequate.

-

Number of Scans: Dependent on the concentration of the sample, typically ranging from a few hundred to several thousand scans to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of at least 200 ppm (approximately 20,800 Hz at 9.4 T) is recommended to cover the chemical shift range of all expected aluminum species.

-

Referencing: The 27Al chemical shifts should be referenced externally to a 1.0 M aqueous solution of Al(NO₃)₃ or AlCl₃, defined as 0 ppm.

Data Processing and Analysis:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor (e.g., 10-20 Hz) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Integration: Integrate the distinct peaks corresponding to the different aluminum species. The peak at ~63 ppm is assigned to the central tetrahedral aluminum of the Al₁₃ Keggin ion. The peak at 0 ppm corresponds to the monomeric [Al(H₂O)₆]³⁺. The broad signals between 5 and 20 ppm are attributed to the octahedral aluminums of the Al₁₃ ion and other polymeric species.

-